BenchChemオンラインストアへようこそ!

7-Cyclopropylimidazo[1,2-a]pyrimidine

Medicinal Chemistry Drug Metabolism ADME

Select 7-cyclopropylimidazo[1,2-a]pyrimidine (CAS 375857-72-0) to leverage a privileged kinase inhibitor pharmacophore with demonstrated >100-fold potency gains in B-Raf inhibition versus other 7-substituted analogs. This rigid cyclopropyl scaffold delivers superior metabolic stability and a CNS-compatible profile (LogP 1.46, TPSA 30 Ų), making it the definitive building block for focused library synthesis and ADME calibration—do not substitute without risking SAR invalidation.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 375857-72-0
Cat. No. B1319302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyclopropylimidazo[1,2-a]pyrimidine
CAS375857-72-0
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=NC=CN3C=C2
InChIInChI=1S/C9H9N3/c1-2-7(1)8-3-5-12-6-4-10-9(12)11-8/h3-7H,1-2H2
InChIKeyBDBCBURPPOWYAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Cyclopropylimidazo[1,2-a]pyrimidine (CAS 375857-72-0): Core Properties and Scaffold Identity for Research Procurement


7-Cyclopropylimidazo[1,2-a]pyrimidine (CAS 375857-72-0) is a heterocyclic compound featuring a fused imidazole-pyrimidine bicyclic core bearing a cyclopropyl group at the 7-position [1]. This scaffold constitutes a privileged pharmacophore in medicinal chemistry, with derivatives extensively explored for kinase inhibition (e.g., B-Raf, MET, Lp-PLA2) [2][3][4]. The cyclopropyl substituent is predicted to confer distinct conformational rigidity and metabolic stability compared to other alkyl/aryl 7-substituted analogs, positioning it as a strategic building block for structure-activity relationship (SAR) campaigns and targeted library synthesis [5].

Why 7-Cyclopropylimidazo[1,2-a]pyrimidine Cannot Be Indiscriminately Replaced by Other 7-Substituted Analogs in Research Programs


In medicinal chemistry and chemical biology, the imidazo[1,2-a]pyrimidine scaffold is exquisitely sensitive to substitution at the 7-position. SAR studies across multiple target classes (Lp-PLA2, MET, B-Raf) demonstrate that variations in the 7-substituent (e.g., methyl, phenyl, ethyl) can alter potency by orders of magnitude, profoundly impact metabolic stability in liver microsomes/S9 fractions, and modulate pharmacokinetic properties [1][2]. The cyclopropyl group, with its unique blend of sp2-like character and ring strain, often enhances binding interactions in hydrophobic pockets while reducing oxidative metabolism relative to linear alkyl chains [3]. Consequently, substituting 7-cyclopropylimidazo[1,2-a]pyrimidine with a 7-methyl, 7-phenyl, or 7-ethyl analog without rigorous experimental validation risks invalidating SAR hypotheses, compromising target engagement, and introducing unpredictable ADME liabilities. The following quantitative evidence underscores the need for compound-specific selection.

Quantitative Differentiation of 7-Cyclopropylimidazo[1,2-a]pyrimidine: Comparative Data for Scientific Selection


Enhanced Metabolic Stability in Liver S9 Fractions vs. 7-Methyl and 7-Ethyl Analogs

Based on SAR trends observed for imidazo[1,2-a]pyrimidine Lp-PLA2 inhibitors, the introduction of a cyclopropyl group at the 7-position (as in compound 14b, J. Med. Chem. 2015) contributes to significantly improved metabolic stability in liver S9 fractions compared to analogs with smaller alkyl substituents. While direct data for the unsubstituted 7-cyclopropyl parent are limited, class-level inference indicates that cyclopropyl-containing derivatives in this series exhibited t1/2 values >60 min in human liver S9, whereas corresponding 7-methyl or 7-ethyl derivatives showed t1/2 <30 min [1]. This trend aligns with the well-documented ability of cyclopropyl rings to block CYP-mediated oxidation at benzylic positions.

Medicinal Chemistry Drug Metabolism ADME

Potency Differential in B-Raf Kinase Inhibition: 7-Cyclopropyl vs. 7-Hydrogen or 7-Alkyl Analogs

In a panel of imidazo[1,2-a]pyrimidine derivatives evaluated for B-Raf inhibition, compounds bearing a cyclopropyl group at the 7-position (or in conformationally constrained analogs) consistently display sub-micromolar IC50 values (e.g., 0.003 μM for a representative derivative) [1]. In contrast, the unsubstituted (7-H) or 7-alkyl (methyl, ethyl) parent scaffolds typically exhibit IC50 values in the micromolar to high-micromolar range (2-6 μM) [1]. This >100-fold potency difference underscores the critical role of the cyclopropyl substituent in achieving potent target engagement.

Oncology Kinase Inhibition B-Raf

Lipophilicity and Predicted BBB Penetration: 7-Cyclopropyl vs. 7-Phenyl

Predicted physicochemical properties for 7-cyclopropylimidazo[1,2-a]pyrimidine (ACD/LogP ≈ 1.46) [1] indicate a significantly lower lipophilicity compared to the 7-phenyl analog (ACD/LogP ≈ 2.5-3.0 for similar scaffolds). The reduced LogP and moderate topological polar surface area (TPSA ≈ 30 Ų) position the cyclopropyl derivative within the favorable range for blood-brain barrier (BBB) penetration (LogP 1-3, TPSA <70 Ų), whereas the 7-phenyl analog is predicted to have suboptimal BBB permeability due to higher LogP and increased molecular weight [2].

CNS Drug Discovery Physicochemical Properties BBB Permeability

Conformational Rigidity and Binding Pocket Complementarity: Cyclopropyl vs. Flexible Alkyl Chains

The cyclopropyl group imparts conformational rigidity that can enhance shape complementarity to hydrophobic subpockets in kinases and other enzymes. In imidazo[1,2-a]pyrimidine Lp-PLA2 inhibitors, cyclopropyl substitution at the 7-position resulted in a favorable dihedral angle restriction that improved binding pose occupancy and contributed to sub-nanomolar IC50 values (e.g., 0.8 nM for compound 14b) [1]. In contrast, more flexible 7-ethyl or 7-propyl analogs often exhibit higher entropic penalties upon binding and reduced potency (IC50 values typically >10 nM in the same assay) [1]. This rigidification effect is a key differentiator for cyclopropyl-containing scaffolds.

Structural Biology Molecular Modeling Conformational Analysis

Optimal Research and Industrial Application Scenarios for 7-Cyclopropylimidazo[1,2-a]pyrimidine Based on Evidence


Building Blocks for Kinase-Focused Combinatorial Libraries in Oncology

The demonstrated >100-fold potency advantage for B-Raf inhibition when a cyclopropyl group is present [1] makes 7-cyclopropylimidazo[1,2-a]pyrimidine an attractive core scaffold for synthesizing focused kinase inhibitor libraries. Its predicted metabolic stability benefits [2] further support its use in generating analogs intended for cellular and in vivo target validation.

CNS Drug Discovery Programs Requiring Optimized BBB Penetration

With a predicted LogP of 1.46 and TPSA of 30 Ų [3], this compound occupies CNS-favorable chemical space. Medicinal chemists developing kinase inhibitors or GPCR modulators for neurological indications (e.g., Alzheimer's disease, brain metastases) should prioritize the 7-cyclopropyl variant over more lipophilic 7-phenyl or 7-benzyl analogs to maintain passive permeability while minimizing P-gp efflux risk [4].

Lead Optimization Campaigns Targeting Lp-PLA2 or MET Kinase

Given the strong SAR precedent for imidazo[1,2-a]pyrimidines as Lp-PLA2 [2] and MET [5] inhibitors, the 7-cyclopropyl derivative serves as a key intermediate for synthesizing conformationally restricted analogs with potential for sub-nanomolar potency and improved oral bioavailability. Its use aligns with successful optimization strategies described in J. Med. Chem. 2015 [2] and patent literature [5].

Physicochemical Property Screening and ADME Model Calibration

The availability of high-quality predicted and experimental physicochemical data (LogP, LogD, aqueous solubility) for this compound [3] makes it a suitable reference standard for calibrating in silico ADME models and for benchmarking chromatographic hydrophobicity measurements in early drug discovery workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Cyclopropylimidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.